molecular formula C8H9NO3S B2832014 Ethyl N-(2-formylthiophen-3-yl)carbamate CAS No. 122805-79-2

Ethyl N-(2-formylthiophen-3-yl)carbamate

Cat. No. B2832014
CAS RN: 122805-79-2
M. Wt: 199.22
InChI Key: DSDGGNDNZQFCHL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a carbamate typically includes an ester moiety and a carbamate group. The exact structure can vary depending on the specific carbamate .

Chemical Reactions of Carbamates Carbamates can undergo a variety of chemical reactions. They can react with various proteins like citrulline produced during the fermentation step and second from cyanide, and hydrocyanic acid, via ethyl carbamate precursors such as cyanate .

Scientific Research Applications

Medicinal Chemistry

Thiophene-based analogs, such as “Ethyl N-(2-formylthiophen-3-yl)carbamate”, have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Anticancer Properties

Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer . Therefore, “Ethyl N-(2-formylthiophen-3-yl)carbamate” could potentially be used in the development of new anticancer drugs.

Anti-inflammatory Properties

Thiophene derivatives also show anti-inflammatory properties . This suggests that “Ethyl N-(2-formylthiophen-3-yl)carbamate” could be used in the development of new anti-inflammatory medications.

Antimicrobial Properties

Thiophene derivatives have been found to have antimicrobial properties . This means that “Ethyl N-(2-formylthiophen-3-yl)carbamate” could potentially be used in the development of new antimicrobial agents.

Industrial Chemistry

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Therefore, “Ethyl N-(2-formylthiophen-3-yl)carbamate” could potentially be used in this field.

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This suggests that “Ethyl N-(2-formylthiophen-3-yl)carbamate” could be used in the development of new organic semiconductors.

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) . This means that “Ethyl N-(2-formylthiophen-3-yl)carbamate” could potentially be used in the development of new OLEDs.

Organic Field-Effect Transistors (OFETs)

Thiophene-mediated molecules are used in the development of organic field-effect transistors (OFETs) . This suggests that “Ethyl N-(2-formylthiophen-3-yl)carbamate” could be used in the development of new OFETs.

Safety and Hazards

Carbamates can be hazardous. They are known to be harmful if swallowed and may cause cancer . They can also cause skin irritation and serious eye damage .

Future Directions

The study and application of carbamates continue to be an active area of research. Recent studies have focused on the synthesis of new carbamates and their potential applications . Additionally, there is ongoing research into methods for the detection and removal of carbamate pesticides from food and the environment .

properties

IUPAC Name

ethyl N-(2-formylthiophen-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3S/c1-2-12-8(11)9-6-3-4-13-7(6)5-10/h3-5H,2H2,1H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSDGGNDNZQFCHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=C(SC=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl N-(2-formylthiophen-3-yl)carbamate

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